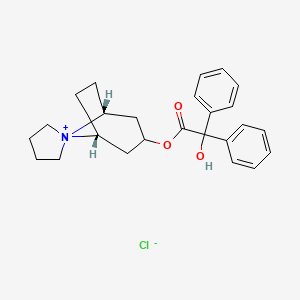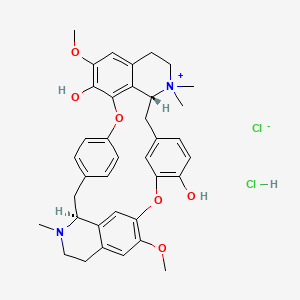
UCB-35440
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
UCB 35440 is a small molecule drug known for its dual function as a histamine H1 receptor antagonist and a 5-lipoxygenase inhibitor. It has shown potential in treating immune system diseases and respiratory diseases, particularly asthma and skin inflammation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of UCB 35440 involves several key steps:
Alkylation of 4-iodophenol: This step involves the reaction of 4-iodophenol with 1,4-dibromobutane to form an ether intermediate.
Palladium-catalyzed coupling: The ether intermediate undergoes a palladium-catalyzed coupling with 3-butyn-1-ol, leading to the formation of an adduct.
Reaction with difluorobenzhydryl piperazine: The adduct is then reacted with difluorobenzhydryl piperazine to yield the final product.
Industrial Production Methods: The industrial production of UCB 35440 typically involves high-pressure homogenization to prepare nanoparticles. This method enhances the solubility and dissolution characteristics of the compound, which is crucial given its poor water solubility .
Types of Reactions:
Oxidation and Reduction: UCB 35440 can undergo oxidation and reduction reactions, which are essential for its metabolic processing.
Substitution: The compound can participate in substitution reactions, particularly in the presence of suitable nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Catalysts: Palladium and platinum catalysts are often employed in coupling reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .
Scientific Research Applications
UCB 35440 has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies involving histamine receptor antagonists and lipoxygenase inhibitors.
Biology: The compound is employed in research on inflammatory pathways and immune responses.
Medicine: UCB 35440 is investigated for its potential therapeutic effects in treating asthma, skin inflammation, and other respiratory diseases.
Industry: The compound’s unique properties make it valuable in the development of new pharmaceuticals and therapeutic agents
Mechanism of Action
UCB 35440 exerts its effects through dual mechanisms:
Comparison with Similar Compounds
Cetirizine: Another histamine H1 receptor antagonist, commonly used as an antihistamine.
Zileuton: A 5-lipoxygenase inhibitor used in the treatment of asthma.
Uniqueness of UCB 35440: UCB 35440 stands out due to its dual function, combining the properties of both histamine H1 receptor antagonists and 5-lipoxygenase inhibitors. This dual action makes it particularly effective in treating conditions involving both histamine and leukotriene pathways .
Properties
CAS No. |
299460-62-1 |
|---|---|
Molecular Formula |
C31H34ClN5O4 |
Molecular Weight |
576.1 g/mol |
IUPAC Name |
5-[4-[carbamoyl(hydroxy)amino]but-1-ynyl]-2-[2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethoxy]benzamide |
InChI |
InChI=1S/C31H34ClN5O4/c32-26-12-10-25(11-13-26)29(24-7-2-1-3-8-24)36-18-16-35(17-19-36)20-21-41-28-14-9-23(22-27(28)30(33)38)6-4-5-15-37(40)31(34)39/h1-3,7-14,22,29,40H,5,15-21H2,(H2,33,38)(H2,34,39)/t29-/m1/s1 |
InChI Key |
KHVLZYHEWIBDOU-GDLZYMKVSA-N |
SMILES |
C1CN(CCN1CCOC2=C(C=C(C=C2)C#CCCN(C(=O)N)O)C(=O)N)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Isomeric SMILES |
C1CN(CCN1CCOC2=C(C=C(C=C2)C#CCCN(C(=O)N)O)C(=O)N)[C@H](C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Canonical SMILES |
C1CN(CCN1CCOC2=C(C=C(C=C2)C#CCCN(C(=O)N)O)C(=O)N)C(C3=CC=CC=C3)C4=CC=C(C=C4)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
5-(4-((aminocarbonyl)(hydroxy)amino)but-1-ynyl)-2-(2-(4-((4-chlorophenyl)(phenyl)methyl)piperazin-1-yl)ethoxy)benzamide ucb 35440-3 ucb-35440-3 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![(1R,2R,3R,4S,6S)-3-aminotricyclo[2.2.1.0^{2,6}]heptane-1,3-dicarboxylic acid](/img/structure/B1683283.png)

![3-hydroxy-2-[[2-[[14-methyl-3-[(E)-13-methyltetradec-4-enoyl]oxypentadecanoyl]amino]acetyl]amino]propanoic acid](/img/structure/B1683285.png)





